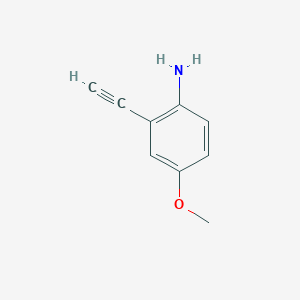

2-Ethynyl-4-methoxyaniline

Beschreibung

2-Ethynyl-4-methoxyaniline is an aromatic amine derivative featuring a methoxy group (-OCH₃) at the para position and an ethynyl group (-C≡CH) at the ortho position relative to the amino group. This compound serves as a key intermediate in organic synthesis, particularly in silver-catalyzed reactions with CO₂ to form 4-hydroxyquinolin-2(1H)-ones, which are structurally relevant to bioactive molecules .

Synthesis and Characterization:

The compound is synthesized via a silver-catalyzed reaction, yielding 85% as a brown oil . Its structural identity is confirmed by spectroscopic analysis:

- ¹H NMR (CDCl₃): δ 6.87 (d, 1H), 6.78 (dd, 1H), 6.65 (d, 1H) for aromatic protons; δ 3.73 (s, 3H) for the methoxy group; δ 3.38 (s, 1H) for the ethynyl proton.

- ¹³C NMR (CDCl₃): Key signals at 150.68 (C-OCH₃), 141.76 (C-NH₂), 81.41 and 79.64 (ethynyl carbons), and 54.76 (OCH₃) .

The ethynyl group enables participation in cycloaddition or coupling reactions, while the methoxy group modulates electronic properties, directing further functionalization.

Eigenschaften

CAS-Nummer |

1239605-11-8 |

|---|---|

Molekularformel |

C9H9NO |

Molekulargewicht |

147.17 g/mol |

IUPAC-Name |

2-ethynyl-4-methoxyaniline |

InChI |

InChI=1S/C9H9NO/c1-3-7-6-8(11-2)4-5-9(7)10/h1,4-6H,10H2,2H3 |

InChI-Schlüssel |

IIZGBEKBGGNNDC-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)N)C#C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyl-4-methoxyaniline can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where 4-methoxyaniline is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate to facilitate the coupling .

Industrial Production Methods

Industrial production of 2-ethynyl-4-methoxyaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethynyl-4-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of a nitro group results in the corresponding amine.

Wissenschaftliche Forschungsanwendungen

2-Ethynyl-4-methoxyaniline has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Utilized in the production of polymers and materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of 2-ethynyl-4-methoxyaniline involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the methoxy group can form hydrogen bonds with suitable acceptors. These interactions can influence the compound’s binding affinity and specificity towards different targets, such as enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electronic Effects : The methoxy group is electron-donating (+M effect), activating the aromatic ring toward electrophilic substitution, whereas chloro (-I effect) and bromo (-I, +M weakly) groups are electron-withdrawing. This impacts reactivity; for example, the methoxy derivative may favor electrophilic attacks at specific positions, while halogenated analogs could exhibit slower reaction rates in such processes.

- Yield Differences: The higher yield of 2-Ethynyl-4-chloroaniline (90% vs. 85% for methoxy) in silver-catalyzed reactions suggests chloro substituents may stabilize intermediates or transition states better under these conditions .

Table 2: Spectroscopic Data Comparison

*Included to illustrate functional group diversity in related methoxyaniline derivatives.

Reaction Pathways and Industrial Relevance

- Silver-Catalyzed Reactions : 2-Ethynyl-4-methoxyaniline undergoes carboxylative cyclization with CO₂, forming heterocycles critical in medicinal chemistry. The chloro analog’s higher yield in this system highlights substituent-dependent efficiency .

- Hydrogenation and Functionalization: Derivatives like Ethyl 4-((4-methoxyphenyl)amino)butanoate illustrate methoxyaniline’s versatility in multi-step syntheses, though their applications differ significantly from ethynyl analogs .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.